molecular formula C11H18N6O2 B11855281 8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5426-66-4

8-Amino-7-(diethylamino)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11855281
CAS No.: 5426-66-4
M. Wt: 266.30 g/mol
InChI Key: JDWALDROOCHWFQ-UHFFFAOYSA-N
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Description

8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is notable for its unique structure, which includes amino and diethylamino groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of amino and diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Industrial methods also emphasize the purification of the final product to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the amino or diethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

What sets 8-Amino-7-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its diethylamino group, in particular, influences its solubility and reactivity, making it distinct from other purine derivatives.

Properties

CAS No.

5426-66-4

Molecular Formula

C11H18N6O2

Molecular Weight

266.30 g/mol

IUPAC Name

8-amino-7-(diethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H18N6O2/c1-5-16(6-2)17-7-8(13-10(17)12)14(3)11(19)15(4)9(7)18/h5-6H2,1-4H3,(H2,12,13)

InChI Key

JDWALDROOCHWFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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